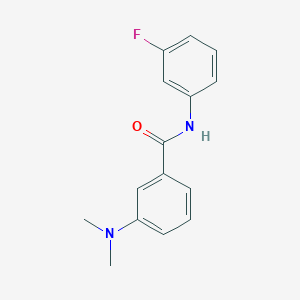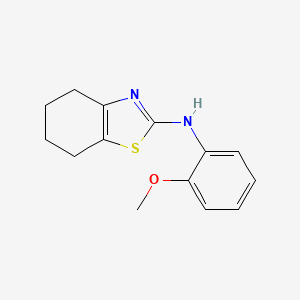![molecular formula C12H16N2O3 B5553127 5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone, also known as HDP-101 or PBT-1, is a small molecule drug that has shown potential in treating various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
Synthesis and Characterization
The research into pyrrolidinone derivatives, such as 5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone, often focuses on the synthesis and characterization of these compounds due to their potential applications in various fields, including medicinal chemistry and materials science. For example, the study by Singh et al. (2014) on the synthesis of a pyrrole chalcone derivative, highlights the importance of spectroscopic analyses and quantum chemical calculations in understanding the molecular structure and potential interactions of pyrrolidinone derivatives. Such research underscores the utility of these compounds as building blocks for the development of heterocyclic compounds with various applications (Singh, R. N., Rawat, Poonam, & Sahu, S., 2014).
Photolytic Breakdown Studies
Another aspect of scientific research on pyrrolidinone derivatives involves understanding their behavior under specific conditions, such as photolytic breakdown. Davies and Slater (1986) conducted studies using electron spin resonance spectroscopy to explore the photolytic decomposition of hydroperoxides, demonstrating the formation of various radicals. Such studies provide insights into the chemical stability and reactivity of pyrrolidinone derivatives under light exposure, which is crucial for their potential applications in photochemistry and materials science (Davies, M., & Slater, T., 1986).
Biological Molecule Structures
Pyrrolidinone derivatives also play a critical role in the structure of many important biological molecules. The review by Anderson and Liu (2000) on pyrrole and pyrrolidinone derivatives highlights their significance in forming the structural basis for biological molecules like heme and chlorophyll. This emphasizes the biological and pharmaceutical relevance of researching pyrrolidinone derivatives, particularly in drug design and synthesis, where understanding the underlying chemistry can lead to the development of new therapeutic agents (Anderson, L. R., & Liu, Kou-Chang, 2000).
Catalysis and Synthetic Applications
Furthermore, research into pyrrolidinone derivatives has significant implications for catalysis and synthetic chemistry. Yang et al. (2009) demonstrated the use of a chiral Cr(III)(salen)Cl complex for the enantioselective intramolecular addition of tertiary enamides to ketones, yielding highly enantioenriched 1H-pyrrol-2(3H)-one derivatives. This showcases the potential of pyrrolidinone derivatives in asymmetric synthesis and catalysis, providing a pathway to synthesize enantioenriched compounds with high yields and selectivity (Yang, Luo, Wang, De‐Xian, Huang, Zhi-tang, & Wang, Mei-Xiang, 2009).
properties
IUPAC Name |
5-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-14(7-12(8,2)17)11(16)9-3-4-10(15)13-5-9/h3-5,8,17H,6-7H2,1-2H3,(H,13,15)/t8-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSDEPDZTVASCN-PELKAZGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)


![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)
![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)
![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)
![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)